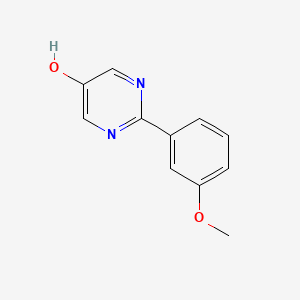

2-(3-Methoxyphenyl)pyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-12-6-9(14)7-13-11/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBGMORBKPLWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of the Pyrimidine Scaffold in Modern Chemical Science

The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of modern chemical science. semanticscholar.orgrsc.org Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, has long established its fundamental biological importance. semanticscholar.orgresearchgate.netnih.gov This natural precedent has catalyzed extensive research into synthetic pyrimidine derivatives, revealing a vast and diverse range of biological activities. researchgate.netmdpi.com

The structural versatility of the pyrimidine scaffold allows for extensive functionalization at its various positions, leading to a wide array of pharmacological activities. mdpi.comresearchgate.net Pyrimidine-based compounds have been successfully developed as therapeutic agents across numerous disease areas. semanticscholar.orgtandfonline.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govmdpi.comtandfonline.comwisdomlib.org For instance, the renowned anticancer drug 5-fluorouracil (B62378) operates by interfering with nucleic acid synthesis, a mechanism directly tied to the pyrimidine core's role in biological systems. semanticscholar.orgresearchgate.netwisdomlib.org The electron-deficient nature of the pyrimidine ring, conferred by the two nitrogen atoms, facilitates specific interactions with biological targets through mechanisms like hydrogen bonding. semanticscholar.org This inherent characteristic makes pyrimidine derivatives highly valuable templates in drug design and discovery. semanticscholar.orgresearchgate.net

Beyond medicinal chemistry, pyrimidine derivatives are also investigated for their applications in materials science, contributing to the development of novel dyes and agrochemicals. mdpi.com The ongoing exploration of pyrimidine chemistry continues to yield compounds with enhanced efficacy and novel mechanisms of action, solidifying its status as a "privileged scaffold" in the scientific community. semanticscholar.orgresearchgate.net

The Strategic Importance of 2 3 Methoxyphenyl Pyrimidin 5 Ol in Heterocyclic Studies

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of the pyrimidine core have long been the bedrock of heterocyclic chemistry, providing reliable and versatile routes to a wide range of derivatives. These approaches, while sometimes requiring harsh conditions, have been instrumental in establishing the foundational chemistry of pyrimidines.

Cyclocondensation Reactions for Pyrimidine Ring Formation

The cornerstone of pyrimidine synthesis is the cyclocondensation reaction, which typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species. This approach allows for the direct construction of the six-membered heterocyclic ring. For the synthesis of 2-arylpyrimidin-5-ol derivatives, a common strategy involves the condensation of a β-keto ester or a related three-carbon component with an appropriate arylamidine. The specific synthesis of this compound would likely involve the reaction of 3-methoxybenzamidine with a suitable three-carbon synthon possessing the required functionality at the 5-position.

Another classical approach is the Pinner synthesis, which can be adapted for pyrimidine formation. youtube.com This method typically involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ether, which can then be treated with ammonia (B1221849) or an amine to form a variety of nitrogen-containing heterocycles, including pyrimidines. youtube.com

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govacs.org These one-pot reactions, where three or more reactants combine to form a single product, have been successfully applied to the synthesis of pyrimidine derivatives. nih.govacs.orgacs.org The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. tandfonline.comresearchgate.net

A notable sustainable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. nih.govacs.org This method is highly regioselective and allows for the synthesis of unsymmetrically substituted pyrimidines. nih.govacs.org The reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. nih.govacs.org While not directly reported for this compound, this strategy offers a promising and sustainable route to its analogs.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product | Yield (%) |

| Aldehyde derivative | Urea/Thiourea | 1,3-Dicarbonyl compound | CuCl₂·2H₂O / Conc. HCl | Grindstone Chemistry | Dihydropyrimidinone | High |

| Amidine | Alcohol 1 | Alcohol 2 | PN5P-Ir-pincer complex | - | Pyrimidine | up to 93% |

| Barbituric acid | Aryl aldehyde | Malononitrile | Base | Water/Ethanol | Pyrano[2,3-d]pyrimidine | - |

Specific Synthetic Routes to 2-Arylpyrimidin-5-ol Derivatives

While a direct, high-yield synthesis of this compound is not extensively detailed in readily available literature, related syntheses provide a clear blueprint. For instance, the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a related nitrogen-containing heterocycle, was achieved from p-hydroxyphenylglyoxal aldoxime in two steps. nih.gov This suggests that a similar strategy starting from a 3-methoxyphenyl (B12655295) precursor could be viable.

The synthesis of 5-aryl-pyrazolo[1,5-a]pyrimidine derivatives has been achieved through the direct cyclo-condensation of 5-amino-1H-pyrazoles. researchgate.net This highlights the utility of amino-substituted five-membered heterocycles as precursors for fused pyrimidine systems. Furthermore, the synthesis of 2-aryl-5-chloro-1,3-oxazole-4-carboxamides from their corresponding 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile demonstrates a functional group interconversion that could be adapted for the synthesis of 5-hydroxypyrimidines from a suitable precursor. researchgate.net

Modernized and Green Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. rasayanjournal.co.inbenthamdirect.comnih.gov These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and lower energy consumption. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has revolutionized the field by dramatically reducing reaction times, often from hours to minutes, and improving product yields. tandfonline.comcdnsciencepub.comrsc.orgresearchgate.net The rapid and efficient heating provided by microwave irradiation can accelerate a wide range of organic transformations, including the synthesis of pyrimidines. tandfonline.com

The Biginelli reaction, a three-component cyclocondensation, has been successfully performed under microwave irradiation to produce oxo- and thioxopyrimidines in high yields (65-90%). tandfonline.com This method offers a simple and efficient route for the preparation of a variety of pyrimidine derivatives. tandfonline.com Furthermore, the synthesis of pyrazole-linked triazolo-pyrimidine hybrids has been achieved using a Biginelli-type reaction in an ionic liquid under microwave irradiation, demonstrating the compatibility of this technology with other green chemistry principles. nih.gov The use of mineral supports as catalysts and energy transfer media in microwave-assisted synthesis has also been explored, eliminating the need for solvents in some cases. cdnsciencepub.com

| Reaction Type | Catalyst | Solvent/Support | Conditions | Reaction Time | Yield (%) |

| Biginelli Cyclocondensation | HCl | Ethanol | Microwave Irradiation | - | 65-90% |

| Biginelli-type Reaction | - | Ionic Liquid (Triethylammonium acetate) | Microwave Irradiation | - | High |

| Pyrimido[4,5-d]pyrimidine synthesis | Basic Alumina | Solvent-free | Microwave Irradiation | Short | High |

| 4-Amino Pyrimidine Synthesis | NiTiO₃/MK30 | - | Microwave Irradiation (100 W, 70°C) | 5 min | 95% |

Ultrasound-Assisted Synthetic Transformations

Ultrasound irradiation has emerged as another powerful tool in green chemistry, promoting chemical reactions through the phenomenon of acoustic cavitation. nih.govnih.govorientjchem.orgbeilstein-archives.org This technique has been shown to enhance reaction rates, improve yields, and allow for milder reaction conditions in the synthesis of pyrimidines and their fused derivatives. nih.govnih.govorientjchem.org

The synthesis of novel 1,2,4-triazolo[1,5-a]pyrimidines via cyclocondensation has been significantly accelerated using ultrasound irradiation, with reaction times as short as 5-17 minutes and excellent yields. nih.gov This method proved to be superior to conventional heating. nih.gov Similarly, the synthesis of carbonitrile-bearing tetrahydropyrimidine (B8763341) derivatives using ultrasound in aqueous conditions with morpholine (B109124) as a catalyst resulted in high yields and significantly reduced reaction times compared to traditional methods. orientjchem.org A comparative study of conventional, ultrasonic, and microwave synthesis of certain pyrimidine derivatives revealed that microwave-assisted synthesis gave the highest yield (73.24%), which was significantly higher than both conventional and ultrasonic methods. dntb.gov.ua However, ultrasound still offers considerable advantages over traditional heating. beilstein-archives.org

| Starting Material | Reagents | Conditions | Reaction Time | Yield |

| 1,1,1-trifluoro-4-metoxy-3-alken-2-one or β-enaminones | 5-amino-1,2,4-triazole, acetic acid | Ultrasound Irradiation (99°C) | 5-17 min | Excellent |

| Malononitrile, urea/thiourea, substituted aldehydes | Morpholine | Ultrasound Irradiation (aqueous) | Reduced | High |

| 2-chloro-4-methyl-6-(methylthio)pyrimidine (multi-step synthesis) | Various | Ultrasound Irradiation | 30 min, 30 min, 6 min (for each step) | 80%, 92%, 87% (for each step) |

Chemo- and Regioselectivity Control in Pyrimidine Synthesis

The synthesis of a specific isomer like this compound requires precise control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another.

In pyrimidine systems, which often possess multiple reactive sites, achieving high selectivity is a significant challenge. For instance, in polyhalogenated pyrimidines, the different halogen atoms exhibit varied reactivity, which can be exploited for selective functionalization. The Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine (B19661) has been shown to be highly regioselective. nih.gov The reaction typically occurs preferentially at the C4 position due to its higher electrophilicity compared to the C2 position. This selectivity can be influenced by the choice of catalyst, ligands, base, and solvent system. nih.govthieme-connect.com

Similarly, studies on 2,4,5,6-tetrachloropyrimidine (B156064) have demonstrated that highly site-selective Suzuki-Miyaura reactions can be achieved. researchgate.net By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to sequentially replace the chlorine atoms at C4, C6, C2, and finally C5, providing a predictable route to polysubstituted pyrimidines. researchgate.net

The Buchwald-Hartwig amination of dichloropyrimidines also presents regioselectivity challenges. While uncatalyzed SNAr reactions often lead to mixtures of C2 and C4 aminated products, the palladium-catalyzed version can provide clean, regioselective amination at the C4 position. thieme-connect.com Interestingly, trace impurities of organopalladium species from a preceding Suzuki reaction were found to catalyze the subsequent SNAr amination, dramatically improving the regioselectivity. thieme-connect.com This highlights the subtle interplay of reaction components in directing the outcome.

Directing groups play a crucial role in controlling regioselectivity in C-H activation reactions. nih.govnih.gov By installing a coordinating group on the substrate, the catalyst can be delivered to a specific C-H bond, leading to selective functionalization at a desired position, such as the ortho-position of an aryl substituent on the pyrimidine ring. rsc.orgnih.gov

| Reaction Type | Substrate | Conditions | Observed Selectivity | Controlling Factors & Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Preferential coupling at C4 over C2. | The electronic difference between C4 (more electrophilic) and C2 directs selectivity. Solvent choice is critical. nih.gov |

| Suzuki-Miyaura Coupling | 2,4,5,6-Tetrachloropyrimidine | Pd(PPh₃)₂Cl₂, K₂CO₃, Dioxane/H₂O | Stepwise, site-selective arylation at C4 -> C6 -> C2 -> C5. | Stoichiometric control of the boronic acid and inherent reactivity differences of the chloro-substituents allow for high regiocontrol. researchgate.net |

| Buchwald-Hartwig Amination | 6-Aryl-2,4-dichloropyrimidine | Pd₂(dba)₃, P(t-Bu)₃, NaO-t-Bu | Highly regioselective amination at the C4 position. | The palladium catalyst selectively activates the C4-Cl bond over the C2-Cl bond for C-N coupling. thieme-connect.com |

| SNAr Amination (Catalyzed) | 6-Aryl-2,4-dichloropyrimidine | Trace Pd impurity from previous step | 99:1 ratio of C4/C2 amination. | An impressive example where a trace catalytic impurity dramatically enhances regioselectivity compared to the uncatalyzed reaction (7:3 ratio). thieme-connect.com |

| Pd-Catalyzed C-H Arylation | 4-Arylpyrimidines | Pd(OAc)₂, Aryl iodides | Regioselective C-H activation/arylation at the ortho-position of the aryl group. | The pyrimidine ring itself acts as a directing group, guiding the catalyst to the ortho-C-H bond of the aryl substituent. nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Methoxyphenyl Pyrimidin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of 2-(3-Methoxyphenyl)pyrimidin-5-ol, typically recorded in a deuterated solvent such as DMSO-d₆, would reveal distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the 3-methoxyphenyl (B12655295) ring would appear as a complex multiplet pattern in the downfield region of the spectrum. The protons on the pyrimidine (B1678525) ring are expected to show characteristic chemical shifts, influenced by the electron-donating hydroxyl group and the aromatic substituent. The single proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The methoxy (B1213986) group protons would present as a sharp singlet further upfield.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 2H | H-4, H-6 (pyrimidine) |

| ~7.8 | m | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.1 | m | 1H | Ar-H |

| ~7.0 | m | 1H | Ar-H |

| ~3.8 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the pyrimidine ring are expected at characteristic chemical shifts, with the carbon bearing the hydroxyl group appearing at a lower field. The carbons of the 3-methoxyphenyl ring would also show distinct signals in the aromatic region, with the carbon attached to the oxygen of the methoxy group being significantly deshielded. The methoxy carbon itself would appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 | C-O (pyrimidine) |

| ~159 | C-O (phenyl) |

| ~157 | C-2 (pyrimidine) |

| ~155 | C-4, C-6 (pyrimidine) |

| ~138 | C-ipso (phenyl) |

| ~130 | Ar-C |

| ~121 | Ar-C |

| ~116 | Ar-C |

| ~113 | Ar-C |

| ~55 | -OCH₃ |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the 3-methoxyphenyl and pyrimidine rings. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already established proton assignments.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and pyrimidine rings would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. The C-O stretching vibrations of the hydroxyl and methoxy groups would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1550-1650 | Strong | C=N and C=C Stretch (ring) |

| 1400-1500 | Medium | Aromatic C=C Stretch |

| 1200-1300 | Strong | Aryl C-O Stretch |

| 1000-1100 | Strong | Aliphatic C-O Stretch |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the symmetric vibrations of the aromatic and heterocyclic rings. The C=C and C=N ring stretching modes are expected to produce strong Raman signals. The symmetric stretching of the C-O bonds and the breathing modes of the rings would also be prominent features in the Raman spectrum.

Table 4: Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~1600 | Very Strong | Ring Stretching (C=C, C=N) |

| ~1350 | Medium | Ring Breathing |

| ~1000 | Strong | Symmetric Ring Breathing (Phenyl) |

| ~800 | Medium | Ring Bending |

Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , various mass spectrometry techniques would provide valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like this compound. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Expected Observations: In positive ion mode, the primary ion observed would likely be the protonated molecule, [M+H]⁺, at an m/z of approximately 203.22. Depending on the instrument conditions and the compound's stability, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be detected. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would be crucial to induce fragmentation and gain insights into the molecule's connectivity.

Hypothetical Fragmentation Data for this compound (ESI-MS/MS):

| Precursor Ion (m/z) | Fragment Ion (m/z) | Possible Fragment Structure/Loss |

|---|---|---|

| 203.22 | 172.19 | Loss of CH₃O (methoxy group) |

| 203.22 | 135.14 | Cleavage of the bond between the phenyl and pyrimidine rings |

Electron Impact Mass Spectrometry (EI-MS)

Electron impact is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. This provides a characteristic fragmentation pattern, or "fingerprint," for the compound.

Expected Observations: The molecular ion peak (M⁺) at m/z 202.21 would be expected, although its intensity might be low due to the extensive fragmentation. The fragmentation pattern would reveal key structural motifs.

Hypothetical Fragmentation Data for this compound (EI-MS):

| Fragment Ion (m/z) | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 202.21 | Variable | Molecular Ion (M⁺) |

| 171.18 | High | [M-OCH₃]⁺ |

| 134.13 | Moderate | [C₇H₇O]⁺ (methoxyphenyl cation) |

| 107.12 | High | [C₇H₇O]⁺ fragment from further rearrangement |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of a synthesized compound. A sample of this compound would be injected into an LC system, and the eluent would be directed to a mass spectrometer. The resulting chromatogram would show peaks corresponding to the target compound and any impurities. The mass spectrometer would provide the molecular weight of each separated component, aiding in the identification of by-products or residual starting materials.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated theoretical values for the proposed formula (C₁₁H₁₀N₂O₂), the stoichiometric accuracy can be confirmed.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data:

| Element | Theoretical Percentage | Hypothetical Experimental Percentage |

|---|---|---|

| Carbon (C) | 65.34% | 65.30% ± 0.4% |

| Hydrogen (H) | 4.98% | 5.01% ± 0.4% |

| Nitrogen (N) | 13.85% | 13.81% ± 0.4% |

A close agreement between the experimental and theoretical values would provide strong evidence for the compound's elemental composition.

Single Crystal X-Ray Diffraction Analysis

Elucidation of Molecular Conformation and Geometry

The X-ray diffraction data would reveal the precise spatial arrangement of the atoms in the crystal lattice. Key structural parameters that would be determined include:

Dihedral Angle: The angle between the plane of the phenyl ring and the pyrimidine ring would be a critical parameter, indicating the degree of twisting in the molecule.

Bond Lengths and Angles: The lengths of all covalent bonds and the angles between them would be determined with high precision, confirming the connectivity and hybridization of the atoms.

Intermolecular Interactions: The analysis would also reveal any hydrogen bonding or other non-covalent interactions that stabilize the crystal packing. The hydroxyl group of the pyrimidin-5-ol moiety would be a likely participant in hydrogen bonding.

Hypothetical Crystallographic Data Summary for this compound:

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Phenyl-Pyrimidine Dihedral Angle | ~30-40° |

| Key Bond Length (C-O of hydroxyl) | ~1.36 Å |

| Key Bond Angle (C-N-C in pyrimidine) | ~115-120° |

Investigation of Intermolecular Interactions

The molecular architecture of this compound, featuring a hydroxyl group, a methoxy group, and aromatic rings, suggests the presence of several key intermolecular interactions that would govern its crystal packing. A detailed crystallographic analysis would be essential to confirm and quantify these interactions.

Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. The hydroxyl (-OH) group on the pyrimidine ring is a classic hydrogen bond donor. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the methoxy group on the phenyl ring are potential hydrogen bond acceptors. This could lead to the formation of various hydrogen-bonding motifs, such as chains or dimeric structures, which would play a crucial role in stabilizing the crystal lattice. For instance, a common motif could involve the hydroxyl group of one molecule donating a hydrogen bond to a nitrogen atom of an adjacent pyrimidine ring.

A hypothetical table of hydrogen bond parameters, which could be generated from a crystallographic study, is presented below to illustrate the type of data that would be obtained.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O-H···N | 0.98 | 1.85 | 2.83 | 175 |

| C-H···O | 0.95 | 2.40 | 3.35 | 150 |

| Note: This data is hypothetical and serves as an example of expected findings. |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

To visualize and quantify the intermolecular interactions within the crystal structure of this compound, Hirshfeld surface analysis would be an invaluable tool. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of all close intermolecular contacts.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

From the Hirshfeld surface, two-dimensional fingerprint plots can be generated. These plots provide a quantitative summary of the different types of intermolecular contacts. The plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The relative contributions of different types of interactions to the total Hirshfeld surface area can be calculated from these plots.

For this compound, the fingerprint plot would be expected to show characteristic features corresponding to the hydrogen bonds and π-π stacking interactions discussed earlier. The plot would likely be dominated by H···H contacts, which are common in organic molecules. Distinct "wings" or "spikes" on the plot would indicate the presence of specific interactions like O···H/H···O contacts from hydrogen bonding and C···H/H···C contacts associated with π-π stacking.

An illustrative breakdown of the expected contributions of various intermolecular contacts to the Hirshfeld surface is provided in the following table.

| Interaction Type | Expected Contribution (%) |

| H···H | 45 - 55 |

| C···H / H···C | 20 - 30 |

| O···H / H···O | 10 - 20 |

| N···H / H···N | 5 - 10 |

| C···C | < 5 |

| Note: These percentages are hypothetical and represent typical ranges for similar organic molecules. |

Chiroptical Spectroscopic Studies

Chiroptical spectroscopy techniques are used to study chiral molecules, which are non-superimposable on their mirror images. The parent molecule, this compound, is achiral as it does not possess any stereogenic centers. Therefore, it would not exhibit any chiroptical activity.

However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a chiral substituent, then chiroptical spectroscopic studies would be highly relevant for determining its absolute configuration and studying its conformational properties in solution.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. For a hypothetical chiral derivative of this compound, the aromatic rings and the pyrimidine core would act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereogenic centers through quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide detailed information about the stereochemistry of a molecule. For a chiral analogue, the VCD signals corresponding to the stretching and bending modes of the chiral center and its vicinity would be particularly informative for establishing the absolute configuration.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While closely related to ECD, ORD can provide complementary information. The ORD spectrum of a chiral derivative would show a characteristic curve, with the sign and magnitude of the rotation being dependent on the stereochemistry of the molecule.

Computational and Quantum Chemical Investigations of 2 3 Methoxyphenyl Pyrimidin 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for studying molecules like pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-(3-Methoxyphenyl)pyrimidin-5-ol would be calculated. irjweb.comresearchgate.netscielo.org.mx The process involves finding the minimum energy conformation on the potential energy surface. For a molecule like this, the planarity of the pyrimidine and phenyl rings, as well as the orientation of the methoxy (B1213986) and hydroxyl groups, are key structural parameters.

For validation, these calculated parameters are often compared with experimental data from techniques like X-ray crystallography, if available. In the absence of experimental data for the title compound, comparison with data for structurally related molecules, such as 2-phenylpyrimidin-5-ol, provides a benchmark for the accuracy of the computational method. uni.lu For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine, optimized bond lengths and angles were found to be in good agreement with experimental values. irjweb.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Analogous System)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyrimidine) | 1.34 | - | - |

| C-C (inter-ring) | 1.48 | - | - |

| C-O (methoxy) | 1.37 | - | - |

| C-O (hydroxyl) | 1.36 | - | - |

| C-N-C (pyrimidine) | - | 116 | - |

| C-C-N (pyrimidine) | - | 123 | - |

| Phenyl-Pyrimidine | - | - | ~30-40 |

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For pyrimidine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring and the oxygen atoms of the methoxy and hydroxyl groups, while the LUMO is typically distributed over the electron-deficient pyrimidine ring. researchgate.net DFT calculations can provide precise values for these orbital energies. For example, studies on other pyrimidine derivatives have reported HOMO-LUMO gaps in the range of 3 to 5 eV. wjarr.com

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Pyrimidine System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is representative and illustrates the typical range of values obtained for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential, respectively. rsc.org

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and methoxy groups, indicating these as sites for electrophilic interaction. rsc.org Conversely, the hydrogen atoms, particularly the one from the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack. rsc.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). wjarr.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Table 3: Global Reactivity Descriptors for a Representative Pyrimidine Derivative

| Descriptor | Formula | Typical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.85 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~2.35 eV |

| Chemical Softness (S) | 1/η | ~0.43 eV-1 |

| Electrophilicity Index (ω) | χ2/(2η) | ~3.15 eV |

Note: These values are illustrative and based on calculations for analogous pyrimidine systems. wjarr.com

Ab-Initio Computational Methods

Ab-initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results than DFT for certain properties, albeit at a higher computational cost. uit.no

For a molecule like this compound, ab-initio methods could be employed to refine the geometry optimization and to calculate more precise electronic properties, especially in cases where electron correlation effects are significant. uit.no For instance, CASSCF (Complete Active Space Self-Consistent Field) calculations have been used to study the excited states of pyrimidine derivatives. uit.no

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility, stability, and interactions of a molecule in a given environment (e.g., in a solvent or in a biological system). nih.govrsc.org

For this compound, MD simulations could be used to:

Explore the conformational landscape by analyzing the rotation around the single bond connecting the phenyl and pyrimidine rings.

Investigate the stability of different conformers in an aqueous solution.

Study the intermolecular interactions, such as hydrogen bonding with solvent molecules.

The results of MD simulations can complement the static picture provided by DFT and ab-initio calculations, offering a more complete understanding of the molecule's behavior in a realistic setting.

Theoretical Studies on Non-Linear Optical (NLO) Properties

There are currently no published theoretical studies that have calculated the non-linear optical properties of this compound. As a result, no data is available for its polarizability, first-order hyperpolarizability (β), or second-order hyperpolarizability (γ). Such studies are crucial for evaluating a molecule's potential for use in optoelectronic applications, including frequency conversion and optical switching. The investigation of NLO properties typically involves quantum chemical calculations, such as those based on Density Functional Theory (DFT), to determine the molecular response to an external electric field.

Investigation of Solvent Effects on Electronic and Spectroscopic Properties

Similarly, there is a lack of research on the solvatochromic effects of this compound. The study of how different solvents influence the electronic absorption and emission spectra of a compound provides valuable insights into its electronic structure and intermolecular interactions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with implicit or explicit solvent models, are commonly employed to predict and understand these solvent-induced spectral shifts. However, no such computational analysis has been reported for this specific pyrimidine derivative.

Chemical Reactivity and Derivatization Pathways of 2 3 Methoxyphenyl Pyrimidin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Moiety

The methoxyphenyl substituent of 2-(3-methoxyphenyl)pyrimidin-5-ol is susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group is a powerful activating group and an ortho-, para-director, meaning it promotes the substitution at positions ortho and para to itself. Conversely, the pyrimidinyl group is a deactivating group, which tends to withdraw electron density from the phenyl ring.

In the case of the 3-methoxyphenyl (B12655295) isomer, the positions ortho to the methoxy group are C2 and C4, while the para position is C6. The directing effects of the methoxy group would therefore favor substitution at these positions. However, the deactivating effect of the pyrimidine (B1678525) ring at position C1 of the phenyl ring must also be considered. The most probable sites for electrophilic attack are the positions most activated by the methoxy group and least deactivated by the pyrimidine ring. Typically, the position para to the activating group is sterically most accessible.

Common electrophilic aromatic substitution reactions that could be envisaged for this moiety include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific regioselectivity would be a subject of experimental investigation, but a general reactivity pattern can be predicted.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-3-methoxyphenyl)pyrimidin-5-ol |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-methoxyphenyl)pyrimidin-5-ol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(4-Acyl-3-methoxyphenyl)pyrimidin-5-ol |

Nucleophilic Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. However, in this compound, these positions are either substituted or less activated towards nucleophilic attack. The presence of the hydroxyl group at the C5 position does not significantly activate the ring for direct nucleophilic substitution of a hydrogen atom.

For a nucleophilic substitution to occur on the pyrimidine core, a leaving group, such as a halogen, would typically need to be present. If, for instance, a halogen were introduced at the C4 or C6 position of the pyrimidine ring, it could be displaced by various nucleophiles. Without such a leaving group, direct nucleophilic substitution on the pyrimidine core of this compound is generally not a favored reaction pathway under standard conditions.

Functionalization of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group at the C5 position of the pyrimidine ring is a prime site for functionalization. It can readily undergo reactions typical of phenols, such as esterification and etherification, to yield a variety of derivatives.

Esterification: The hydroxyl group can be acylated using acid chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding esters. These reactions are often catalyzed by a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.

Etherification: Ether derivatives can be prepared via the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

These functionalization reactions are crucial as they not only allow for the modification of the compound's properties but also for the introduction of functional handles for further derivatization.

Table 2: Examples of Hydroxyl Group Functionalization

| Reaction Type | Reagent | Product Type |

| Esterification | Acetyl chloride | Acetate ester |

| Esterification | Benzoic anhydride (B1165640) | Benzoate ester |

| Etherification | Methyl iodide, NaH | Methyl ether |

| Etherification | Benzyl bromide, K₂CO₃ | Benzyl ether |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound to participate in such reactions, the hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate (OTf). This is typically achieved by reacting the pyrimidinol with triflic anhydride in the presence of a base. The resulting pyrimidinyl triflate is an excellent substrate for a variety of cross-coupling reactions.

Suzuki Coupling: The pyrimidinyl triflate can be coupled with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds. This reaction is highly versatile for the synthesis of biaryl and vinyl-substituted pyrimidines. organic-chemistry.orglibretexts.orgbeilstein-journals.orgmdpi.com

Heck Coupling: The Heck reaction allows for the coupling of the pyrimidinyl triflate with alkenes, catalyzed by a palladium complex, to introduce a vinyl group at the C5 position of the pyrimidine ring. wikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the pyrimidinyl triflate with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to afford alkynyl-substituted pyrimidines. wikipedia.orglibretexts.orgorganic-chemistry.orgcapes.gov.brorganic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions of 5-Triflyloxy-2-(3-methoxyphenyl)pyrimidine

| Reaction Name | Coupling Partner | Catalyst/Base | Product Type |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-2-(3-methoxyphenyl)pyrimidine |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 5-Vinyl-2-(3-methoxyphenyl)pyrimidine |

| Sonogashira Coupling | HC≡CR | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-2-(3-methoxyphenyl)pyrimidine |

Cyclization and Annulation Reactions Involving the Pyrimidin-5-ol Scaffold

The pyrimidin-5-ol scaffold can serve as a building block for the construction of fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the hydroxyl group and an adjacent carbon atom of the pyrimidine ring.

For instance, the introduction of a suitable functional group at the C6 position, such as an amino or a mercapto group, could facilitate intramolecular cyclization with the C5-hydroxyl group to form fused five- or six-membered rings, such as furo[2,3-d]pyrimidines or pyrano[2,3-d]pyrimidines.

Another potential pathway involves the reaction of the pyrimidinol with bifunctional electrophiles. For example, reaction with an α,β-unsaturated ketone could lead to a Michael addition followed by an intramolecular cyclization to form a new fused ring system. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the reactants employed. These strategies open up avenues to novel and complex heterocyclic structures based on the this compound core. nih.govmdpi.commdpi.com

Structure Reactivity and Structure Property Relationships in 2 3 Methoxyphenyl Pyrimidin 5 Ol Analogues

Impact of Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of 2-(3-Methoxyphenyl)pyrimidin-5-ol analogues is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. These modifications can alter the electron density distribution within the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack, as well as influencing the acidity of the hydroxyl group and the basicity of the nitrogen atoms in the pyrimidine ring.

Studies on related pyrimidine systems have shown that the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can lead to predictable changes in reactivity. For instance, in 2-sulfonylpyrimidines, substitution at the 5-position has been demonstrated to have the most significant impact on their reactivity towards nucleophiles nih.govacs.org. Analogously, introducing an EWG, such as a nitro group, at the 5-position of a 2-arylpyrimidin-5-ol would be expected to decrease the pKa of the hydroxyl group, making it more acidic, and activate the ring towards nucleophilic aromatic substitution. Conversely, an EDG at the same position would have the opposite effect.

The reactivity of the hydroxyl group itself is a key feature. Its acidity, and therefore its nucleophilicity in the deprotonated form, is sensitive to electronic perturbations. The presence of EWGs on the pyrimidine ring would stabilize the corresponding phenoxide ion, thus increasing the acidity. The reactivity of related triradicals has been shown to be drastically altered by the presence of a hydroxyl substituent, which can strengthen the interactions between adjacent radical sites and reduce their reactivity nih.gov.

The following table summarizes the predicted impact of hypothetical substituent modifications on the reactivity of this compound.

| Substituent Position | Substituent Type | Predicted Effect on Reactivity |

| Pyrimidine C4/C6 | Electron-Withdrawing (e.g., -NO₂) | Increased susceptibility to nucleophilic attack; Increased acidity of the 5-OH group. |

| Pyrimidine C4/C6 | Electron-Donating (e.g., -NH₂) | Decreased susceptibility to nucleophilic attack; Decreased acidity of the 5-OH group. |

| Phenyl Ring (ortho/para to pyrimidine) | Electron-Withdrawing (e.g., -CF₃) | Decreased electron density on the pyrimidine ring via induction; potential for altered reaction mechanisms. |

| Phenyl Ring (ortho/para to pyrimidine) | Electron-Donating (e.g., -OCH₃) | Increased electron density on the pyrimidine ring via resonance; potential for enhanced electrophilic substitution on the phenyl ring. |

Correlations between Molecular Structure and Spectroscopic Signatures

The spectroscopic characteristics of this compound and its analogues provide a direct window into their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer valuable data that correlate with specific structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings. The chemical shifts of the pyrimidine protons are influenced by the electronic nature of the substituents. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methoxy (B1213986) group will present a sharp singlet around 3.8 ppm.

¹³C NMR: The carbon NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts of the pyrimidine carbons are particularly sensitive to the electronic environment. The carbon bearing the hydroxyl group (C5) will be significantly shifted downfield. The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting hydrogen bonding. C-H stretching vibrations for the aromatic rings will appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring will be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl group will also be present.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. For 2-phenylpyrimidin-5-ol, a close analogue, the molecular ion peak is observed at m/z 172, with major fragments at m/z 104 and 103, corresponding to the loss of parts of the pyrimidine ring and the phenyl group nih.gov. For this compound, the molecular ion peak would be expected at m/z 202.

A representative table of expected spectroscopic data for this compound is presented below, based on data for analogous compounds nih.govtubitak.gov.tr.

| Spectroscopic Technique | Expected Signature |

| ¹H NMR (in DMSO-d₆) | δ 9.5-10.5 (s, 1H, -OH), δ 8.5-8.7 (s, 2H, pyrimidine H4, H6), δ 7.2-7.8 (m, 4H, phenyl protons), δ 3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (in DMSO-d₆) | δ 160-165 (C=O, keto tautomer), δ 155-160 (C2, C4, C6 of pyrimidine), δ 159.8 (C-OCH₃ of phenyl), δ 110-135 (phenyl carbons), δ 55.5 (-OCH₃) |

| IR (KBr, cm⁻¹) | 3400 (br, O-H stretch), 3050 (C-H aromatic stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-O stretch) |

| Mass Spec (EI) | m/z 202 (M⁺), fragments corresponding to loss of CO, OCH₃, and pyrimidine ring fragmentation. |

Computational Predictions of Structure-Property Correlations

Computational chemistry offers powerful tools to predict and understand the structure-property relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) can be employed to calculate optimized geometries, electronic properties, and spectroscopic data, providing insights that complement experimental findings nih.govnih.gov.

Molecular Geometry and Electronic Properties: DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed 3D representation of the molecule. These calculations can also determine the distribution of electron density, the dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule nih.gov.

Spectroscopic Predictions: Computational methods can simulate NMR and IR spectra. Calculated chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments nih.gov. Time-dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra, which is particularly useful for understanding the electronic transitions within the molecule.

Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions. These descriptors help in identifying the most reactive sites for electrophilic and nucleophilic attacks. For instance, the electrostatic potential map can visually indicate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

The table below illustrates the types of properties of this compound and its analogues that can be predicted using computational methods.

| Property | Computational Method | Predicted Information |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles. |

| Electronic Properties | DFT | HOMO-LUMO gap, dipole moment, electron affinity, ionization potential. |

| Spectroscopic Data | GIAO-DFT (NMR), DFT (IR), TD-DFT (UV-Vis) | ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, electronic transition energies. |

| Reactivity | DFT (Fukui functions, ESP maps) | Identification of electrophilic and nucleophilic sites, prediction of pKa values nih.gov. |

| Tautomer Stability | DFT with solvent models | Relative energies of tautomeric forms in gas phase and in different solvents. |

Analysis of Tautomeric Equilibria and their Structural Implications

Tautomerism is a critical phenomenon in hydroxypyrimidines, as it involves the migration of a proton, leading to the coexistence of two or more structural isomers in equilibrium. For this compound, the primary tautomeric equilibrium is between the enol form (5-hydroxypyrimidine) and the keto form (pyrimidin-5-one).

Keto-Enol Tautomerism: The 5-hydroxy form is aromatic, which provides a degree of stabilization. However, the keto tautomer, specifically the 1H-pyrimidin-5-one or 3H-pyrimidin-5-one, can also be stable, particularly in the solid state and in polar solvents, due to favorable intermolecular interactions such as hydrogen bonding researchgate.net. The position of the equilibrium is sensitive to several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring wuxibiology.combeilstein-journals.org.

Factors Influencing Tautomeric Equilibrium:

Solvent Effects: In nonpolar solvents, the less polar enol form may be favored. In contrast, polar protic solvents can stabilize the more polar keto form through hydrogen bonding wuxibiology.com. The presence of water, in particular, has been shown to shift the equilibrium towards the keto form in similar heterocyclic systems.

Substituent Effects: Electron-withdrawing groups on the pyrimidine ring can influence the acidity of the N-H protons in the keto tautomers and the O-H proton in the enol tautomer, thereby shifting the equilibrium.

Temperature: Changes in temperature can alter the position of the tautomeric equilibrium, as the different tautomers will have different thermodynamic stabilities.

Structural and Reactivity Implications: The existence of tautomeric forms has significant implications for the chemical and physical properties of this compound. The different tautomers will exhibit distinct spectroscopic signatures. For example, the keto form will show a characteristic C=O stretching band in the IR spectrum, which is absent in the enol form. The chemical reactivity will also differ; the enol form may undergo reactions typical of phenols, while the keto form may exhibit reactivity associated with α,β-unsaturated ketones. The biological activity of such compounds can also be dependent on a specific tautomeric form being able to bind to a biological target.

The potential tautomeric forms of this compound are depicted in the table below.

| Tautomeric Form | Structural Features |

| 5-Hydroxy (Enol) | Aromatic pyrimidine ring with an -OH group at C5. |

| 1H-Pyrimidin-5-one (Keto) | Non-aromatic dihydropyrimidine (B8664642) ring with a C=O group at C5 and a proton on N1. |

| 3H-Pyrimidin-5-one (Keto) | Non-aromatic dihydropyrimidine ring with a C=O group at C5 and a proton on N3. |

Emerging Research Applications Beyond Traditional Biological Studies

Potential in Advanced Materials Science (e.g., Optoelectronic Materials, Dyes)

The inherent electronic and photophysical properties of the pyrimidine (B1678525) core, coupled with the functionalities of the methoxyphenyl and hydroxyl groups, suggest a promising future for 2-(3-Methoxyphenyl)pyrimidin-5-ol in the realm of advanced materials science. While direct studies on this specific compound are nascent, the broader class of pyrimidine derivatives has demonstrated significant potential.

Pyrimidine-based compounds are being investigated for their applications in optoelectronic materials , particularly in the development of Organic Light Emitting Diodes (OLEDs). The nitrogen atoms in the pyrimidine ring can influence the electron-transporting capabilities of a material, a crucial factor in OLED efficiency. The methoxy (B1213986) group on the phenyl ring is an electron-donating group that can modulate the electronic properties and solubility of the molecule, which are important for the fabrication of thin films used in electronic devices.

Furthermore, the aromatic and heterocyclic rings in this compound provide a scaffold for the design of novel dyes . The extended π-conjugation system can be tailored to absorb and emit light at specific wavelengths. The hydroxyl group offers a potential site for further chemical modification, allowing for the fine-tuning of the chromophoric properties. Research into related pincer-type compounds featuring pyrimidine rings has highlighted their utility in coordination chemistry and materials science, suggesting that derivatives of this compound could act as ligands for metal complexes with interesting photophysical or liquid crystalline properties.

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Relevant Structural Feature | Potential Function |

| Optoelectronic Materials (OLEDs) | Pyrimidine ring, Methoxyphenyl group | Electron-transporting material, solubility enhancement |

| Dyes and Pigments | Extended π-conjugation, Hydroxyl group | Chromophore, site for chemical modification |

| Liquid Crystals | Rigid core structure | Mesogen in liquid crystal displays |

| Pincer Ligands | Pyrimidine nitrogen atoms | Coordination with metal ions for catalytic or photophysical applications |

Role in Catalysis and Organocatalysis

The structural motifs present in this compound suggest its potential utility as a catalyst or a ligand in various chemical transformations. The field of organocatalysis, which utilizes small organic molecules to accelerate reactions, is a particularly relevant area of exploration.

The pyrimidine core, with its nitrogen atoms, can act as a Lewis base or a hydrogen bond acceptor, potentially activating substrates in a catalytic cycle. The hydroxyl group on the pyrimidine ring can participate in proton transfer processes or act as a nucleophile. Furthermore, the methoxyphenyl group can influence the steric and electronic environment of the molecule, which can be crucial for achieving high selectivity in catalytic reactions.

While specific catalytic applications of this compound have yet to be extensively reported, the broader family of pyrimidine derivatives has been employed in various catalytic systems. They have been used as ligands for transition metal catalysts and as components of ionic liquids that serve as both solvent and catalyst in one-pot synthesis reactions. The bifunctional nature of this compound, possessing both Lewis basic sites (nitrogen atoms) and a Brønsted acidic/basic site (hydroxyl group), makes it an intriguing candidate for cooperative catalysis.

Applications in Agrochemical Research as Chemical Intermediates

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of numerous commercial herbicides and fungicides. Consequently, this compound represents a valuable chemical intermediate for the synthesis of new agrochemical candidates.

The pyrimidine ring is a key component of several classes of herbicides that act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in mammals, making it an attractive target for selective herbicides. mdpi.com By modifying the substituents on the pyrimidine ring of this compound, novel AHAS inhibitors could be developed.

In the realm of fungicides, pyrimidine derivatives have also shown significant efficacy. They are known to interfere with various cellular processes in fungi, leading to growth inhibition and cell death. The methoxyphenyl group is also found in some pesticidal compounds, such as the insecticide methoxychlor (B150320), suggesting that this moiety can contribute to bioactivity. The combination of the pyrimidine and methoxyphenyl groups in this compound provides a promising starting point for the discovery of new fungicides.

Table 2: Agrochemical Potential of Pyrimidine Derivatives

| Agrochemical Class | Mode of Action (Example) | Relevance of this compound |

| Herbicides | Inhibition of Acetohydroxyacid Synthase (AHAS) mdpi.com | Potential precursor for novel AHAS-inhibiting herbicides. |

| Fungicides | Disruption of fungal cellular processes | Scaffold for the development of new antifungal agents. |

| Insecticides | Varied, including neurotoxicity | The methoxyphenyl group is a known toxophore in some insecticides. |

Environmental Chemistry Research (e.g., Adsorption Studies)

Understanding the environmental fate and behavior of chemical compounds is crucial for assessing their potential impact. The structural features of this compound suggest several avenues for research in environmental chemistry.

The presence of aromatic rings and heteroatoms in the molecule indicates that it may undergo photodegradation in the presence of sunlight. Pyrimidine bases in DNA are known to be susceptible to photodamage, and similar processes could lead to the breakdown of this compound in the environment. nih.gov

The potential for biodegradation is another important area of investigation. Microorganisms in soil and water can metabolize a wide range of organic compounds. The methoxy group in compounds like methoxychlor can be a site for microbial attack, and the pyrimidine ring can also be degraded through various metabolic pathways. nih.govresearchgate.net Studies on the biodegradation of methoxyphenyl-containing pollutants have shown that they can be broken down under certain environmental conditions. nih.gov

Furthermore, the compound's polarity and functional groups will influence its adsorption to soil and sediment particles. The pyrimidine ring and hydroxyl group can participate in hydrogen bonding and other interactions with soil organic matter and mineral surfaces, which will affect its mobility and bioavailability in the environment. Studies on other pyrimidine derivatives have shown that they can adsorb to activated carbon, a process driven by π-π interactions between the aromatic systems. nih.gov

Table 3: Potential Environmental Fate of this compound

| Environmental Process | Relevant Structural Feature | Potential Outcome |

| Photodegradation | Pyrimidine ring, Aromatic system | Breakdown into smaller molecules upon exposure to sunlight. nih.gov |

| Biodegradation | Methoxyphenyl group, Pyrimidine ring | Microbial metabolism leading to mineralization or transformation. nih.govresearchgate.net |

| Adsorption | Aromatic rings, Hydroxyl group | Binding to soil organic matter and clay minerals, affecting mobility. nih.gov |

Q & A

Q. What statistical methods validate reproducibility in biological assays?

- Answer:

- ANOVA : Assesses inter-experimental variability across triplicate datasets .

- Bland-Altman plots : Quantify agreement between independent lab results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.